molecular formula C8H15NO2 B13466449 (4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol

(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B13466449
M. Wt: 157.21 g/mol
InChI Key: AFSUTFWVMHRRPV-UHFFFAOYSA-N
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Description

(4-Amino-2-oxabicyclo[222]octan-1-yl)methanol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxyl groups. One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . This reaction proceeds efficiently and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the bicyclic structure.

Scientific Research Applications

(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol

InChI

InChI=1S/C8H15NO2/c9-7-1-3-8(5-10,4-2-7)11-6-7/h10H,1-6,9H2

InChI Key

AFSUTFWVMHRRPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)N)CO

Origin of Product

United States

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